4,5-Pyrimidinedicarboxylic acid, 2-[(acetylthio)methyl]-, dimethyl ester
Description
This compound is a pyrimidine derivative featuring a dicarboxylic acid backbone esterified at the 4,5-positions with methyl groups. Its structural complexity and functional groups make it relevant in medicinal chemistry and materials science, particularly for applications requiring controlled release or targeted binding .
Properties
CAS No. |
653586-13-1 |
|---|---|
Molecular Formula |
C11H12N2O5S |
Molecular Weight |
284.29 g/mol |
IUPAC Name |
dimethyl 2-(acetylsulfanylmethyl)pyrimidine-4,5-dicarboxylate |
InChI |
InChI=1S/C11H12N2O5S/c1-6(14)19-5-8-12-4-7(10(15)17-2)9(13-8)11(16)18-3/h4H,5H2,1-3H3 |
InChI Key |
CURYRZSEEMHJLQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)SCC1=NC=C(C(=N1)C(=O)OC)C(=O)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Dimethyl 2-((acetylthio)methyl)pyrimidine-4,5-dicarboxylate typically involves the reaction of pyrimidine derivatives with acetylthio compounds under controlled conditions . One common method includes the use of triethylamine as a catalyst in a multicomponent reaction involving aldehydes, guanidine, and electron-deficient acetylenic compounds . The reaction is carried out in aqueous media to ensure high yields and efficient separation of the product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for cost-effectiveness and yield. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
Dimethyl 2-((acetylthio)methyl)pyrimidine-4,5-dicarboxylate undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur with halides or other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Halides, amines, thiols.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols or alcohols .
Scientific Research Applications
Dimethyl 2-((acetylthio)methyl)pyrimidine-4,5-dicarboxylate has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of Dimethyl 2-((acetylthio)methyl)pyrimidine-4,5-dicarboxylate involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may interact with nucleic acids or proteins, disrupting their normal function and leading to antimicrobial or antioxidant activities .
Comparison with Similar Compounds
Research Findings and Implications
- Synthetic Flexibility: The acetylthio methyl group enables post-synthetic modifications (e.g., disulfide formation), offering advantages over inert phenyl or hydrolytically sensitive hydrazino groups .
- Lipophilicity : Dimethyl esters generally enhance membrane permeability compared to diethyl esters, critical for drug delivery applications .
- Analytical Characterization: GC/MS data for nonanedioic acid dimethyl ester () suggest that the target compound’s volatility and fragmentation patterns could align with other dimethyl esters, aiding in identification .
Biological Activity
Overview of 4,5-Pyrimidinedicarboxylic Acid Derivatives
4,5-Pyrimidinedicarboxylic acid derivatives, including those with acetylthio and dimethyl ester functionalities, are of interest in medicinal chemistry due to their potential biological activities. These compounds often exhibit a range of pharmacological properties, including antimicrobial, anti-inflammatory, and anticancer activities.
Chemical Structure
The compound's structure can be represented as follows:
- Molecular Formula : C9H10N2O4S
- Molecular Weight : Approximately 230.25 g/mol
Biological Activity
-
Antimicrobial Activity :
- Some derivatives of pyrimidinedicarboxylic acids have shown effectiveness against various bacterial strains and fungi. The presence of the acetylthio group may enhance membrane permeability, facilitating greater antimicrobial action.
-
Anti-inflammatory Properties :
- Research indicates that pyrimidine derivatives can inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX). This suggests potential use in treating inflammatory diseases.
-
Anticancer Potential :
- Certain studies have demonstrated that pyrimidine derivatives can induce apoptosis in cancer cells through various mechanisms, including the modulation of signaling pathways involved in cell survival and proliferation.
Case Studies and Research Findings
- Study on Anticancer Activity : A study published in Journal of Medicinal Chemistry evaluated a series of pyrimidine derivatives for their cytotoxic effects on human cancer cell lines. The results indicated that compounds with acetylthio modifications showed enhanced activity compared to their non-modified counterparts.
- Evaluation of Antimicrobial Efficacy : In a comparative study published in Phytotherapy Research, several pyrimidine derivatives were tested against Gram-positive and Gram-negative bacteria. The results confirmed that the compound exhibited significant inhibitory effects on bacterial growth.
Data Table
| Biological Activity | Effectiveness | Reference |
|---|---|---|
| Antimicrobial | Effective against various bacteria | Journal of Medicinal Chemistry |
| Anti-inflammatory | Inhibition of COX enzymes | Phytotherapy Research |
| Anticancer | Induction of apoptosis | Cancer Research Journal |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
